2-Bromo-4-(4-methylpiperazin-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-4-(4-methylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C11H15BrN2O/c1-13-4-6-14(7-5-13)9-2-3-11(15)10(12)8-9/h2-3,8,15H,4-7H2,1H3 |
InChI Key |
PJYJPVQRVUHVOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 4 Methylpiperazin 1 Yl Phenol
Precursor Synthesis Strategies: Focus on Brominated Phenol (B47542) Scaffolds
The foundational step in the synthesis is the creation of a brominated phenol. The specific target precursor for the title compound is 2-bromo-4-methylphenol. The synthesis of this intermediate requires precise control over the bromination of the starting phenolic substrate to ensure the correct regiochemistry.
The regioselective bromination of phenols can be a complex challenge due to the small electronic differences between the ortho and para positions, which are both activated by the hydroxyl group. chemistryviews.org Aromatic bromination using reagents like tetrabutylammonium tribromide (TBATB) on an activated ring such as phenol typically favors substitution at the para position first. researchgate.net
To overcome challenges with selectivity, various methods have been developed. One approach utilizes a combination of trimethylsilyl bromide (TMSBr) and sulfoxides with bulky substituents, such as (4‐ClC6H4)2SO, in acetonitrile (B52724). chemistryviews.org This system achieves high regioselectivity for para-bromination, which is attributed to a potential hydrogen bond interaction between the thioether byproduct and the phenol's hydroxyl group, sterically favoring bromination at the para-position. chemistryviews.org Another method for achieving high regioselectivity employs potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides as the brominating system, which also shows a strong preference for para-bromination. researchgate.net
The direct synthesis of 2-bromo-4-methylphenol, the key precursor, is most commonly achieved through the controlled bromination of p-cresol. The selectivity of this reaction is highly dependent on temperature, with lower temperatures favoring the desired mono-brominated product and minimizing the formation of di-brominated side products like 2,6-dibromo-4-methylphenol. google.com
Several patented methods highlight the importance of reaction conditions. A continuous bromination process has been developed to improve selectivity and yield by ensuring that the generated 2-bromo-4-methylphenol does not remain in contact with unreacted bromine, thus reducing side reactions. google.compatsnap.com This process involves mixing solutions of p-cresol and bromine in an inert solvent and feeding them into a reactor, maintaining a reaction temperature between -15°C and 30°C. google.compatsnap.com
The choice of solvent and brominating agent is also critical. Common solvents include chlorinated hydrocarbons like chloroform, methylene dichloride, and ethylene dichloride. google.comgoogle.com The brominating agent can be molecular bromine or a combination of HBr and an oxidant like H₂O₂. quickcompany.in One process describes the bromination of 4-methyl phenol in a solvent, in the absence of light, at a temperature between 20°C and 40°C, sometimes in the presence of a Lewis acid catalyst like methane sulfonic acid. quickcompany.in
Below is a table summarizing various controlled bromination techniques for synthesizing 2-bromo-4-methylphenol from p-cresol.
| Method | Brominating Agent | Solvent | Temperature | Key Features |
| Continuous Flow | Bromine | Chloroform | -20°C to -15°C | Reduces side reactions by minimizing contact time between product and bromine, improving selectivity. google.compatsnap.com |
| Batch Reaction | Bromine | Methylene Dichloride | -5°C to 10°C | A standard batch process where a solution of bromine and solvent is added dropwise to the p-cresol solution. google.com |
| Lewis Acid Catalysis | Bromine or HBr/H₂O₂ | Not specified | 20°C to 40°C | Conducted in the absence of light, with a Lewis acid like methane sulfonic acid to potentially enhance the reaction. quickcompany.in |
Beyond the direct bromination of p-cresol, other strategies exist for creating brominated phenol scaffolds. One alternative method involves a photochemical approach. For instance, 2-bromo-4-methylphenol can be synthesized from 4-(methoxymethoxy)toluene using carbon tetrabromide as the bromine source, catalyzed by tris(2,2'-bipyridine) ruthenium (II) dichloride and irradiated with a blue LED light. chemicalbook.com This method proceeds at room temperature. chemicalbook.com
Furthermore, the synthesis of different isomers highlights the versatility of bromination chemistry. For example, 4-bromo-3-methylphenol can be synthesized from m-cresol using bromine in glacial acetic acid at 15°C. chemicalbook.com This demonstrates that the choice of the starting cresol isomer is fundamental to achieving the desired substitution pattern on the resulting brominated phenol.
Integration of the N-Methylpiperazine Moiety
Once the 2-bromo-4-methylphenol precursor is obtained, the next critical phase is the attachment of the N-methylpiperazine ring. This is achieved through the formation of a carbon-nitrogen (C-N) bond.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for coupling nucleophiles like piperazines to aryl halides. libretexts.org The mechanism is distinct from SN1 and SN2 reactions and is favored on aromatic rings that are "activated" by electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.orglibretexts.org
In the case of 2-bromo-4-methylphenol, the reaction involves the displacement of the bromide ion by N-methylpiperazine. While the phenol's hydroxyl group is an activating group for electrophilic substitution, its phenoxide form (generated under basic conditions) is a strong electron-donating group, which does not favor the SNAr mechanism. However, SNAr reactions on non-activated or even electron-rich aryl halides can be forced to proceed under harsh conditions, such as high temperatures and the use of very strong bases. The generally accepted mechanism involves two steps: addition of the nucleophile to form a carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.org The stability of the intermediate is key, and the presence of electron-withdrawing substituents significantly lowers the energy barrier for this reaction. libretexts.org
The formation of C-N bonds is a cornerstone of modern organic synthesis, with numerous methods available beyond classical SNAr. tcichemicals.comsemanticscholar.org Transition-metal-catalyzed cross-coupling reactions have become a powerful and versatile alternative for coupling amines with aryl halides. nih.gov These reactions, such as the Buchwald-Hartwig amination, typically employ palladium or copper catalysts and offer milder reaction conditions compared to traditional SNAr, especially for less activated aryl halides. semanticscholar.org
These catalyzed reactions provide a more efficient route for constructing the C-N bond between the 2-bromo-4-methylphenol scaffold and N-methylpiperazine. The general mechanism involves an oxidative addition of the aryl bromide to the metal catalyst, followed by coordination of the amine (N-methylpiperazine) and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov This approach avoids the need for strong electron-withdrawing groups on the aromatic ring and has broader substrate scope. nih.gov
A comparison of these two primary C-N bond formation strategies is presented below.
| Reaction Type | Key Features | Typical Conditions | Advantages | Disadvantages |
| SNAr | Two-step addition-elimination mechanism via Meisenheimer complex. libretexts.org | Strong base, high temperature. libretexts.org | Can be effective with highly activated substrates. | Often requires harsh conditions for non-activated rings; limited substrate scope. libretexts.org |
| Transition-Metal Cross-Coupling | Catalytic cycle (e.g., Pd, Cu) involving oxidative addition and reductive elimination. nih.gov | Metal catalyst, ligand, base, moderate temperatures. | Milder conditions, broader substrate scope, high efficiency. semanticscholar.orgnih.gov | Cost of catalyst and ligands; sensitivity to air and moisture. |
Optimization of Reaction Conditions for Target Compound Formation
The crucial step in the synthesis of 2-Bromo-4-(4-methylpiperazin-1-yl)phenol is the formation of the carbon-nitrogen (C-N) bond between the phenolic ring and the 1-methylpiperazine moiety. The Buchwald-Hartwig amination is a state-of-the-art method for this transformation, offering high yields and broad functional group tolerance. wikipedia.orglibretexts.org The optimization of this palladium-catalyzed cross-coupling reaction is paramount for achieving high efficiency. Key parameters that are typically optimized include the choice of palladium precursor, ligand, base, solvent, and reaction temperature.
Catalyst System: The catalyst system, comprising a palladium source and a phosphine ligand, is the cornerstone of the Buchwald-Hartwig amination. While various palladium precursors can be used, the choice of ligand is often more critical. Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good efficiency. wikipedia.org More recently, sterically hindered alkylphosphine ligands have been developed that provide high catalyst activity. The choice of an appropriate N-heterocyclic carbene (NHC) ligand in combination with a palladium source has also been shown to be effective in similar amination reactions. scispace.com
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K2CO3). The choice of base can be substrate-dependent, and for sensitive substrates, a weaker base may be necessary to avoid side reactions, though this may require higher reaction temperatures or longer reaction times. libretexts.org
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed. libretexts.orgscispace.com
Temperature: The reaction temperature is a critical parameter to control. While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate. scispace.com Optimization studies would involve screening temperatures, for instance, from 60 °C to 110 °C, to find the optimal balance between reaction time and the prevention of side-product formation.
The following interactive table summarizes the typical optimization parameters for a Buchwald-Hartwig amination reaction relevant to the synthesis of the target compound.
| Parameter | Variation | Expected Outcome |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Both are common precursors for generating the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, RuPhos | Ligand choice significantly impacts reaction efficiency and substrate scope. |
| Base | NaOtBu, K3PO4, Cs2CO3 | The strength and nature of the base can affect reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF | Solvent polarity and coordinating ability can influence catalyst activity. |
| Temperature | 60-110 °C | Higher temperatures generally increase reaction rates but can lead to decomposition. |
Multi-Step Synthesis Pathways for the Target Compound
A plausible and efficient multi-step synthesis for this compound can be designed based on commercially available starting materials and established chemical transformations. A likely synthetic route would involve the initial synthesis of a key intermediate, 2-amino-4-bromophenol, followed by a cross-coupling reaction with 1-methylpiperazine.
Step 1: Synthesis of 2-Amino-4-bromophenol
A common precursor for the synthesis of 2-amino-4-bromophenol is 4-bromo-2-nitrophenol. The synthesis involves the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation. chemicalbook.com
For example, 4-bromo-2-nitrophenol can be dissolved in a solvent like tetrahydrofuran (THF), and a catalyst such as 5% Rhodium on Carbon (Rh/C) is added. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature. chemicalbook.com This method is highly efficient, often resulting in near-quantitative yields of 2-amino-4-bromophenol. chemicalbook.com
Step 2: Buchwald-Hartwig Amination
The final step in this proposed synthesis is the palladium-catalyzed N-arylation of 2-amino-4-bromophenol with 1-methylpiperazine. This reaction would form the desired C-N bond. In a typical procedure, 2-amino-4-bromophenol, 1-methylpiperazine, a palladium catalyst (e.g., a combination of Pd(OAc)2 and a suitable phosphine ligand), and a base are combined in an appropriate solvent and heated. wikipedia.orglibretexts.org
The following table outlines a proposed multi-step synthesis pathway.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Bromo-2-nitrophenol | H2, 5% Rh/C, THF, room temperature | 2-Amino-4-bromophenol |
| 2 | 2-Amino-4-bromophenol | 1-Methylpiperazine, Pd(OAc)2, phosphine ligand, NaOtBu, Toluene, heat | This compound |
Alternative approaches to the final coupling step could include traditional methods like the Ullmann condensation, which typically requires harsher reaction conditions and stoichiometric amounts of copper. nih.gov However, the palladium-catalyzed methods are generally preferred due to their milder conditions and higher functional group tolerance. wikipedia.org
Chemical Reactivity and Transformation of 2 Bromo 4 4 Methylpiperazin 1 Yl Phenol
Reactivity of the Bromine Atom: Substitution and Cross-Coupling Reactions
The bromine atom attached to the phenolic ring is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds in organic synthesis. mdpi.com The bromine atom in 2-Bromo-4-(4-methylpiperazin-1-yl)phenol serves as an excellent electrophilic partner in these transformations. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl > F. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.orgmdpi.com For this compound, a Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond at the C2 position, leading to the synthesis of biaryl compounds. The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. mdpi.com This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com The presence of both electron-donating (piperazine and hydroxyl) and electron-withdrawing (bromo) groups on the ring can influence the reaction kinetics. rsc.orgresearchgate.netresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netwikipedia.org This reaction would allow for the introduction of an alkynyl group at the C2 position of this compound. The mechanism involves a palladium cycle and a copper cycle. wikipedia.org While traditional Sonogashira couplings require anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, including in aqueous media and at room temperature. organic-chemistry.orgucsb.edunih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgyoutube.com The Buchwald-Hartwig amination provides a powerful method for the synthesis of N-arylpiperazines. nih.govresearchgate.net In the context of this compound, this reaction could be used to introduce a new amino group at the C2 position by reacting it with a suitable amine in the presence of a palladium catalyst and a base. The reaction proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst with phosphine ligands, Base (e.g., NaOtBu) |
Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a halide on an aromatic ring by a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.comlibretexts.org The mechanism proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
In the case of this compound, the substituents on the ring are generally electron-donating (hydroxyl and piperazine). These groups increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Therefore, direct nucleophilic displacement of the bromine atom under standard SNAr conditions is expected to be challenging. For such a reaction to occur, harsh conditions or the use of a very strong nucleophile would likely be necessary.
Reactivity of the Phenolic Hydroxyl Group: Functionalization and Derivatization
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of functionalization reactions, including etherification and esterification.
Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through various methods. A common approach is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, copper-catalyzed methods can be used for the O-arylation of phenols with arylboronic acids to form diaryl ethers. researchgate.net The reaction conditions for etherification can be tailored based on the specific etherifying agent used. google.comorganic-chemistry.orgorganic-chemistry.org
Esterification: Phenolic esters can be synthesized by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride. vnaya.com The Fischer esterification, which involves reacting a carboxylic acid and an alcohol (in this case, the phenol) in the presence of an acid catalyst, is a common method. scienceready.com.auchemguide.co.uk This reaction is reversible, and the use of a dehydrating agent can shift the equilibrium towards the product side. scienceready.com.au The reactivity in esterification can be influenced by the electronic nature of the substituents on the phenol. byjus.com
| Reaction | Reagent | Product | General Conditions |
|---|---|---|---|
| Etherification (Williamson) | Base, then Alkyl Halide | Alkyl Aryl Ether | Basic conditions |
| Esterification (Fischer) | Carboxylic Acid | Aryl Ester | Acid catalyst, Heat |
| Esterification | Acid Chloride/Anhydride | Aryl Ester | Often requires a base as a scavenger |
Phenols are susceptible to oxidation, and the presence of substituents on the aromatic ring can significantly influence the reaction pathway and rate. Electron-donating groups, such as the hydroxyl and piperazine (B1678402) moieties in this compound, are known to increase the rate of oxidation by enhancing the electron density of the benzene (B151609) ring. mdpi.com
Oxidation of substituted phenols can lead to a variety of products, including quinones and polymeric materials. orientjchem.org The specific outcome depends on the oxidant used and the reaction conditions. For instance, treatment with strong oxidizing agents can lead to the formation of quinone-like structures or degradation of the aromatic ring. libretexts.org Milder oxidants may result in the formation of dimers or oligomers through radical coupling mechanisms.
Reactivity of the Piperazine Ring: Nitrogen-Centered Transformations
The piperazine ring in this compound contains two nitrogen atoms, one of which is tertiary (part of the N-methyl group) and the other is attached to the aromatic ring. The lone pair of electrons on the tertiary nitrogen atom makes it nucleophilic and basic.
This nitrogen can undergo further alkylation with alkyl halides to form a quaternary ammonium salt. It can also be protonated in the presence of an acid. The piperazine ring itself can be a substrate for various transformations, although these might require more forcing conditions due to the stability of the ring. researchgate.net For instance, under certain oxidative conditions, piperazine derivatives can be converted to piperazine-2,3-diones. nih.gov The synthesis of N-methylpiperazine itself can be achieved through various methods, including the reaction of piperazine with formaldehyde and formic acid or the reaction of piperazine with methanol over a catalyst. chemicalbook.comgoogle.com The N-aryl linkage is generally stable, but under specific catalytic conditions, cleavage and re-formation of this bond could be envisioned.
Alkylation and Acylation of Nitrogen Centers
This section would have explored the reactions involving the two nitrogen atoms within the methylpiperazine moiety. The tertiary amine nitrogen is expected to be nucleophilic and susceptible to alkylation with various alkyl halides and acylation with acyl chlorides or anhydrides. The relative reactivity of this nitrogen compared to the secondary amine nitrogen (if it were not methylated) would be a key point of discussion. Factors such as steric hindrance from the adjacent methyl group and the electronic influence of the phenol ring would be critical in determining the outcome of these reactions.
Stability and Degradation Pathways in Diverse Chemical Environments
Understanding the stability of a chemical compound is paramount for its synthesis, storage, and application. This section was intended to investigate the degradation of this compound under various conditions, such as acidic, basic, oxidative, and photolytic environments. Potential degradation products and the mechanisms of their formation would have been discussed based on available experimental data.
Unfortunately, the lack of specific research pertaining to this compound prevents the population of these sections with the required scientifically accurate and detailed findings. The scientific community has yet to publish studies focusing on the chemical transformations of this particular molecule.
Concluding Remarks
The absence of documented research on the chemical reactivity of this compound underscores the vastness of the chemical landscape and the multitude of compounds whose properties are yet to be explored. While it is a known chemical entity, its role may be primarily as a synthetic intermediate, with its detailed reactivity not being the primary focus of investigation in the available literature. Further research is necessary to elucidate the chemical behavior of this compound, which could hold potential for applications in various fields of chemistry.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons in 2-Bromo-4-(4-methylpiperazin-1-yl)phenol. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its chemical environment.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, for instance, within the aromatic ring and the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and the carbon atoms they are directly attached to (¹JCH), allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), providing critical information for piecing together the molecular structure, such as the connection between the piperazine ring and the phenol (B47542) ring.
Solid-State NMR Applications for Material Characterization
While solution-state NMR is most common for structural elucidation of organic molecules, solid-state NMR (ssNMR) could be utilized to study the crystalline form or polymorphic nature of this compound. ssNMR can provide insights into the molecular packing, intermolecular interactions, and dynamics in the solid state.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be essential for the accurate determination of the molecular formula of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Characteristic fragments would be expected from the cleavage of the piperazine ring, the loss of the methyl group, and cleavages around the phenolic ring.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.
The IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands that correspond to the vibrational modes of its specific functional groups.
O-H Stretch: A broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The breadth of this peak is indicative of hydrogen bonding. utdallas.edu
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperazine groups are expected in the 2800-3000 cm⁻¹ region. docbrown.info
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretches: The stretching vibrations of the C-N bonds in the piperazine ring are expected to appear in the 1000-1350 cm⁻¹ range.
C-O Stretch: The phenolic C-O stretching vibration typically results in a strong band around 1200-1260 cm⁻¹.
C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Expected Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2800-3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| Phenolic C-O | Stretch | 1200-1260 |
| Aliphatic C-N | Stretch | 1000-1350 |
Hydrogen bonding plays a significant role in determining the physical and spectroscopic properties of phenols. ed.govnajah.edu In this compound, both intramolecular and intermolecular hydrogen bonding are possible.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group (donor) and the nitrogen atom of the piperazine ring (acceptor). This type of interaction would be expected to cause a shift of the O-H stretching frequency to a lower wavenumber and a broadening of the corresponding IR band, as compared to a "free" hydroxyl group. modgraph.co.uk
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl group of another. This self-association also leads to a significant broadening and red-shifting of the O-H stretching band in the IR spectrum. modgraph.co.ukresearchgate.net The study of the O-H stretching region at varying concentrations can help distinguish between these types of interactions.
The steric hindrance from the ortho-bromo substituent may influence the geometry and strength of these hydrogen bonds.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.
The primary chromophore in this compound is the substituted benzene ring. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system.
Compared to unsubstituted phenol, the absorption maxima (λmax) are expected to be shifted to longer wavelengths (a bathochromic or "red" shift). This is due to the electronic effects of the substituents on the aromatic ring:
Hydroxyl (-OH) group: A powerful activating group (auxochrome) that donates electron density to the ring through resonance, increasing the energy of the highest occupied molecular orbital (HOMO) and shifting absorption to longer wavelengths.
4-(methylpiperazin-1-yl) group: This substituent is also a strong electron-donating group due to the lone pair of electrons on the nitrogen atom attached to the ring, which contributes significantly to a bathochromic shift.
The combination of these auxochromes is expected to result in a UV-Vis spectrum with characteristic absorption bands in the UVA or UVB region.
Table 3: Predicted UV-Vis Absorption Data
| Solvent | Expected λmax (nm) | Associated Electronic Transition |
|---|---|---|
| Methanol or Ethanol | ~280 - 300 | π → π* |
Note: The exact λmax and molar absorptivity are dependent on the solvent used, as solvent polarity can influence the energy levels of the electronic states.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenol |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable tools for separating and quantifying the components of a chemical mixture. For a compound such as this compound, which possesses both a brominated phenol and a piperazine moiety, a range of chromatographic techniques can be applied to ensure its purity and to analyze complex mixtures containing it.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method separates compounds based on their hydrophobicity.
A typical RP-HPLC method for the analysis of this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (water with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperazine nitrogen) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities.
Advanced detection methods are crucial for comprehensive analysis. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly advantageous as it can acquire the UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. An Evaporative Light Scattering Detector (ELSD) can also be utilized, especially for detecting impurities that lack a significant UV chromophore.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm and 280 nm |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, which contains a polar phenolic hydroxyl group and a basic piperazine ring, direct GC analysis is challenging. Therefore, derivatization is a necessary step to increase the compound's volatility and improve its chromatographic behavior.
Common derivatization strategies involve the conversion of the polar functional groups into less polar, more volatile derivatives. The phenolic hydroxyl group can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by acylation. The secondary amine in the piperazine ring can also be derivatized.
The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed oven is used to ensure the separation of the derivatized compound from any volatile impurities or byproducts of the derivatization reaction. Flame Ionization Detection (FID) is a common detection method, offering high sensitivity for organic compounds.
Table 2: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Value |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split (e.g., 50:1) |
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and sensitive quantification.
LC-MS (Liquid Chromatography-Mass Spectrometry) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. The LC separates the compound from impurities, and the mass spectrometer provides mass information, which is invaluable for confirming the identity of the main component and for identifying unknown impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to protonate the basic piperazine nitrogen. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion.
GC-MS (Gas Chromatography-Mass Spectrometry) is used for the analysis of the derivatized compound. Following separation by GC, the mass spectrometer provides detailed information about the mass-to-charge ratio of the derivatized molecule and its fragmentation pattern. This information serves as a powerful tool for confirming the identity of the compound and for identifying any volatile impurities.
HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) is a more specialized technique that directly couples HPLC with an NMR spectrometer. This allows for the acquisition of NMR spectra of the compounds as they elute from the HPLC column. While less common due to sensitivity and technical challenges, HPLC-NMR can be a powerful tool for the unambiguous structural elucidation of impurities without the need for their isolation.
Table 3: Overview of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Key Information Provided |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Molecular weight, structural information (fragmentation) |
| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation of volatile derivatives |
| HPLC-NMR | Liquid Chromatography | NMR Spectroscopy | Detailed structural information of separated components |
Computational Chemistry and Theoretical Studies of 2 Bromo 4 4 Methylpiperazin 1 Yl Phenol and Its Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been widely applied to understand the properties of phenolic and piperazine-containing compounds.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. For 2-Bromo-4-(4-methylpiperazin-1-yl)phenol, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Hypothetical Data)
| Parameter | Value |
| C-Br Bond Length | 1.91 Å |
| C-O Bond Length | 1.36 Å |
| O-H Bond Length | 0.97 Å |
| C-N (ring-piperazine) Bond Length | 1.40 Å |
| Phenol (B47542) Ring C-C Bond Lengths | 1.39 - 1.41 Å |
| Piperazine (B1678402) Ring C-N Bond Angles | ~110° |
| Dihedral Angle (Phenol Ring - Piperazine) | ~35° |
Note: This data is hypothetical and based on typical values for similar molecular fragments.
The electronic properties of a molecule are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atoms of the piperazine moiety, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom.
A study on 1-Amino-4-methylpiperazine using DFT calculations showed the importance of analyzing the electronic properties to understand the molecule's reactivity. nih.gov Similarly, for the title compound, the HOMO-LUMO gap would be a critical parameter.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the phenolic oxygen and the nitrogen atoms, indicating regions susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Note: This data is hypothetical and based on trends observed in similar molecules.
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can then be compared with experimental data to validate the computational model.
For substituted phenols, DFT calculations have been shown to provide reliable predictions of vibrational frequencies. spectroscopyonline.comresearchgate.net Key vibrational modes for this compound would include the O-H stretching frequency, which is sensitive to hydrogen bonding, the C-Br stretching frequency, and various stretching and bending modes of the aromatic ring and the piperazine moiety. The calculated vibrational frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations. uit.no
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations would be particularly useful for exploring the conformational flexibility of the piperazine ring and the rotation around the C-N bond connecting it to the phenol ring in a solution environment. nih.govuib.no
By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can reveal the preferred conformations in solution and the transitions between them. This is crucial for understanding how the solvent influences the molecule's shape and potential intermolecular interactions. Studies on piperazine derivatives have utilized MD simulations to understand their behavior in aqueous solutions, which is relevant for predicting the behavior of the title compound. researchgate.netmanchester.ac.uk The stability of different conformers, such as the axial and equatorial positions of the methyl group on the piperazine ring, can be assessed through MD simulations. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, DFT can be used to model the bromination of the precursor, 4-(4-methylpiperazin-1-yl)phenol.
Theoretical studies on the bromination of phenols have explored the mechanism of electrophilic aromatic substitution. rsc.orgchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. Transition state analysis would identify the key energy barriers in the reaction, providing insights into the reaction kinetics. For the bromination of 4-(4-methylpiperazin-1-yl)phenol, computational studies could determine whether the reaction proceeds via a direct electrophilic attack of a brominating agent or through a more complex mechanism involving intermediates. DFT calculations have been used to elucidate the role of different brominating agents and catalysts in similar reactions. researchgate.net
In Silico Predictions of Chemical Behavior and Intermolecular Interactions (excluding biological applications)
Beyond its intrinsic properties, computational methods can predict how this compound interacts with other molecules. This is crucial for understanding its chemical behavior in various environments.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physicochemical properties such as solubility, boiling point, and partition coefficient based on the molecular structure. While many in silico studies on phenols focus on toxicity prediction, the underlying principles can be applied to predict other chemical properties. nih.govresearchgate.net For instance, the polar surface area and the number of hydrogen bond donors and acceptors are key descriptors for predicting solubility. acs.org
The potential for intermolecular interactions can be further explored by docking the molecule with other small molecules or on surfaces. The MEP map provides a good indication of where hydrogen bonding is likely to occur. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. These interactions are important for understanding the compound's behavior in condensed phases and its potential for self-assembly or interaction with other materials. Computational studies on phenol derivatives have highlighted the importance of hydrogen bonding in their solution-phase dynamics. nih.gov
Derivatization Strategies and Structure Reactivity Relationship Srr Studies
Design and Synthesis of Analogs with Modifications on the Phenol (B47542) Ring
The phenolic ring is a primary target for modification due to its electronic properties and the presence of multiple reactive sites. The existing substituents—hydroxyl, bromo, and piperazinyl groups—exert significant influence on the regioselectivity of further reactions through their electronic and steric effects.
Introducing new functional groups onto the aromatic ring can dramatically alter the compound's characteristics. The hydroxyl and piperazinyl groups are activating, ortho-, para-directing groups, while the bromo group is a deactivating, ortho-, para-directing group. This interplay guides the position of new substituents.
Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl or acyl groups. Due to the electron-rich nature of the phenol, these reactions can often proceed under mild conditions. The position of substitution would be directed to the carbons ortho to the powerful activating hydroxyl group.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are effective methods for introducing aryl or heteroaryl substituents. These reactions would typically involve converting the bromo-substituent or introducing a triflate group from the phenol to engage with a boronic acid or organostannane partner.
Nitration and Halogenation: Electrophilic aromatic substitution can be used to install nitro or additional halogen groups, which are strong electron-withdrawing groups that can significantly lower the pKa of the phenolic proton and alter the ring's electron density.
Table 1: Potential Substituents on the Phenol Ring and Their Effects
| Substituent | Position of Introduction | Synthetic Method | Expected Effect on Reactivity |
|---|---|---|---|
| Methyl (-CH₃) | C3 or C5 | Friedel-Crafts Alkylation | Increased lipophilicity; minor electronic effect. |
| Acetyl (-COCH₃) | C3 or C5 | Friedel-Crafts Acylation | Electron-withdrawing; increases acidity of phenol. |
| Phenyl (-C₆H₅) | C2 (replacing Br) | Suzuki Coupling | Increased steric bulk and lipophilicity; potential for π-stacking. |
| Pyridyl | C2 (replacing Br) | Suzuki Coupling | Introduces a basic nitrogen atom; can act as H-bond acceptor. |
Isosteric replacement involves substituting a functional group with another that has similar steric and/or electronic characteristics to investigate its role in the molecule's function. For the phenolic moiety, key targets for replacement are the hydroxyl and bromo groups.
Hydroxyl Group Bioisosteres: The phenolic -OH is a crucial hydrogen bond donor and has a specific pKa. Replacing it with bioisosteres like a primary amine (-NH₂), thiol (-SH), or hydroxymethyl group (-CH₂OH) allows for probing the importance of its acidic nature and hydrogen bonding capabilities.
Halogen Group Bioisosteres: The bromo substituent can be replaced with other halogens (F, Cl) or pseudo-halogens (e.g., -CN, -CF₃). This systematically modifies the steric bulk, electronegativity, and lipophilicity at that position, which can provide insights into the role of the halogen in any observed activity. mdpi.com
Table 2: Isosteric Replacements for Phenolic Functional Groups
| Original Group | Isosteric Replacement | Rationale for Replacement |
|---|---|---|
| Hydroxyl (-OH) | Thiol (-SH) | Modulates pKa and hydrogen bond donating strength. |
| Hydroxyl (-OH) | Amine (-NH₂) | Changes from acidic to basic; alters H-bonding. |
| Bromo (-Br) | Chloro (-Cl) | Reduces steric bulk while maintaining electron-withdrawing character. |
| Bromo (-Br) | Cyano (-CN) | Increases electron-withdrawing effect; alters geometry from spherical to linear. |
Design and Synthesis of Analogs with Modifications on the Piperazine (B1678402) Moiety
The piperazine ring is another key site for derivatization, particularly the secondary amine in the parent 4-(4-methylpiperazin-1-yl)phenol structure before methylation. In the specified compound, modifications would target the N-methyl group or the ring carbons. Piperazine is a common scaffold in medicinal chemistry, and its modification is a well-established strategy. nih.govmdpi.combohrium.com
Starting from the demethylated precursor, 2-Bromo-4-(piperazin-1-yl)phenol, the secondary amine is readily functionalized.
N-Alkylation: Reaction with various alkyl halides or reductive amination can be used to introduce a wide range of alkyl groups. nih.govresearchgate.net This strategy modulates the basicity of the nitrogen and the lipophilicity and steric profile of the entire side chain. Introducing longer alkyl chains, branched alkyls, or cyclic systems can systematically probe these effects.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives. This modification removes the basicity of the nitrogen by forming a neutral amide and introduces a hydrogen bond acceptor (the carbonyl oxygen). A diverse array of acyl groups can be appended, including aliphatic, aromatic, and heterocyclic variants.
Table 3: N-Substituent Modifications on the Piperazine Moiety
| Reaction Type | Reagent Example | Resulting N-Substituent | Change in Physicochemical Properties |
|---|---|---|---|
| N-Alkylation | Ethyl iodide | N-Ethyl | Slight increase in lipophilicity and steric bulk vs. N-Methyl. |
| N-Alkylation | Benzyl bromide | N-Benzyl | Significant increase in lipophilicity and steric bulk. |
| Reductive Amination | Acetone | N-Isopropyl | Introduction of branched alkyl group. |
| N-Acylation | Acetyl chloride | N-Acetyl | Removes basicity; adds H-bond acceptor. |
While less common than N-substitution, modifying the carbon backbone of the piperazine ring can introduce chirality and specific steric vectors. mdpi.com These syntheses are generally more complex.
Use of Substituted Piperazine Precursors: The most straightforward approach is to use a piperazine derivative that is already substituted on the carbon atoms in the initial synthesis. For example, using methyl- or dimethyl-piperazine would introduce alkyl groups on the heterocyclic ring.
C-H Functionalization: Modern synthetic methods are emerging for the direct C-H functionalization of heterocycles, which could allow for the late-stage introduction of substituents on the piperazine ring, although this can present challenges with selectivity. mdpi.com
Systematic Exploration of Structure-Reactivity Relationships within the Compound Class
A systematic exploration of the structure-reactivity relationship (SRR) involves synthesizing a library of the analogs described above and evaluating how each structural change affects the compound's chemical properties.
Phenolic Acidity (pKa): The acidity of the hydroxyl group is highly sensitive to substituents on the aromatic ring. mdpi.com Electron-withdrawing groups (e.g., -NO₂, -CN, -COCH₃) introduced at the C3 or C5 positions will lower the pKa, making the phenol more acidic. Conversely, electron-donating groups (e.g., alkyls) will have a smaller, pKa-increasing effect. This can be quantified using titration or spectroscopic methods.
Redox Potential: Phenols can undergo oxidation, and their reactivity is governed by the stability of the resulting phenoxyl radical. nih.govcmu.edu Electron-donating groups on the ring generally stabilize the radical and lower the oxidation potential, making the compound more easily oxidized. The opposite is true for electron-withdrawing groups.
Piperazine Basicity (pKb): The basicity of the distal nitrogen on the piperazine ring is a key determinant of the compound's ionization state at physiological pH. N-alkylation has a modest effect on basicity, whereas N-acylation completely neutralizes it.
By correlating these measurable chemical properties with the specific structural modifications, a comprehensive SRR profile can be developed. This allows for a predictive understanding of how to design future analogs with desired reactivity and physicochemical characteristics.
Table 4: Summary of Structure-Reactivity Relationships
| Structural Modification | Physicochemical Parameter Affected | Trend |
|---|---|---|
| Add Electron-Withdrawing Group to Phenol | Phenolic Acidity (pKa) | Decreases (more acidic) |
| Add Electron-Donating Group to Phenol | Redox Potential | Decreases (easier to oxidize) |
| Increase Alkyl Chain Length on Piperazine | Lipophilicity (LogP) | Increases |
| N-Acylation of Piperazine | Piperazine Basicity | Eliminated (becomes neutral) |
Combinatorial Chemistry Approaches for Focused Library Generation
The generation of focused chemical libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of the chemical space around a promising scaffold to identify analogs with improved potency, selectivity, and pharmacokinetic properties. For the scaffold 2-Bromo-4-(4-methylpiperazin-1-yl)phenol, combinatorial chemistry offers a powerful strategy to rapidly synthesize a multitude of derivatives by leveraging its versatile functional groups: the phenolic hydroxyl, the aryl bromide, and the piperazine moiety. While specific library generation based on this exact scaffold is not extensively documented in publicly available literature, a hypothetical strategy can be constructed based on well-established synthetic methodologies.
This approach involves the parallel synthesis of new compounds by systematically combining a core scaffold with a set of diverse chemical building blocks. The core scaffold, this compound, possesses three primary points for diversification (R¹, R², and R³), allowing for a comprehensive structure-reactivity relationship (SRR) study.
Hypothetical Derivatization Strategy:
A three-pronged derivatization strategy can be envisioned to maximize structural diversity:
Modification of the Phenolic Hydroxyl Group (R¹): The hydroxyl group can be readily derivatized through reactions such as etherification or esterification. A library of ethers can be generated by reacting the scaffold with a diverse set of alkyl halides or tosylates under basic conditions (e.g., Williamson ether synthesis). This allows for the introduction of various alkyl and aryl groups, modulating steric bulk, lipophilicity, and hydrogen bonding capacity.
Substitution at the Aryl Bromide Position (R²): The bromine atom on the aromatic ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents.
Suzuki Coupling: Reaction with various boronic acids or esters can introduce diverse aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a range of primary and secondary amines.
Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, which can serve as a basis for further functionalization or as rigid linkers.
Modification of the N-Methylpiperazine Moiety (R³): While the tertiary amine of the N-methylpiperazine is generally stable, advanced strategies could involve demethylation followed by N-alkylation or N-arylation to introduce further diversity at this position, potentially influencing solubility and interactions with biological targets.
Focused Library Generation Example:
A hypothetical focused library could be generated by combining derivatizations at the R¹ and R² positions. For instance, a library could be synthesized by first performing a Suzuki coupling reaction on the aryl bromide with a set of boronic acids, followed by etherification of the phenolic hydroxyl group with a selection of alkyl halides.
The table below illustrates a small subset of a potential combinatorial library derived from the this compound scaffold, focusing on diversification at the R¹ (phenolic) and R² (aryl bromide) positions.
Table 1: Hypothetical Combinatorial Library Design
| Scaffold | R¹ Building Block (Alkyl Halide) | R² Building Block (Boronic Acid) | Resulting Compound Structure | Compound ID |
|---|---|---|---|---|
| CH₃I (Methyl iodide) | C₆H₅B(OH)₂ (Phenylboronic acid) | Structure A | LIB-001 | |
| CH₃CH₂Br (Ethyl bromide) | C₆H₅B(OH)₂ (Phenylboronic acid) | Structure B | LIB-002 | |
| CH₃I (Methyl iodide) | (4-F-C₆H₄)B(OH)₂ (4-Fluorophenylboronic acid) | Structure C | LIB-003 | |
| CH₃CH₂Br (Ethyl bromide) | (4-F-C₆H₄)B(OH)₂ (4-Fluorophenylboronic acid) | Structure D | LIB-004 |
Structure-Reactivity Relationship (SRR) Analysis:
Once synthesized, this focused library would be subjected to high-throughput screening against a specific biological target. The resulting activity data can be analyzed to establish structure-reactivity relationships. For example, comparing the activity of compounds with different R¹ groups while keeping R² constant can elucidate the impact of the ether substituent's size and electronics on biological activity. Similarly, comparing compounds with a fixed R¹ group and varying R² groups can reveal the preferred structural features at that position.
Table 2: Hypothetical Biological Screening Results
| Compound ID | R¹ Group | R² Group | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| LIB-001 | -CH₃ | -C₆H₅ | 150 |
| LIB-002 | -CH₂CH₃ | -C₆H₅ | 250 |
| LIB-003 | -CH₃ | -C₆H₄-4-F | 50 |
| LIB-004 | -CH₂CH₃ | -C₆H₄-4-F | 95 |
From this hypothetical data, one might infer that:
A smaller alkyl ether at R¹ (methyl vs. ethyl) is generally preferred for activity.
The introduction of a fluorine atom at the para-position of the R² phenyl ring significantly enhances potency (compare LIB-001 vs. LIB-003, and LIB-002 vs. LIB-004).
This iterative process of designing and synthesizing focused libraries based on a core scaffold like this compound, followed by biological screening and SRR analysis, is a highly efficient method for optimizing lead compounds in drug discovery programs.
Advanced Research Applications in Chemical Science Excluding Biological/clinical
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly focusing on green chemistry to minimize its environmental impact. chemistryjournals.net Traditional organic syntheses often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant waste generation. chemistryjournals.net Future research on 2-Bromo-4-(4-methylpiperazin-1-yl)phenol will likely prioritize the development of more sustainable synthetic pathways, aligning with the principles of green chemistry.
Key areas of development include:
Use of Alternative Solvents: Shifting from conventional volatile organic compounds to greener alternatives like water, ionic liquids, or supercritical fluids can drastically reduce environmental pollution. chemistryjournals.net Water is particularly advantageous due to its non-toxicity and abundance.
Catalytic Innovations: The design of highly efficient and selective catalysts is central to green synthesis. This includes biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions, and flow chemistry, which allows for safer, more efficient, and scalable production. chemistryjournals.net
Renewable Feedstocks: A major goal is to replace petroleum-based starting materials with renewable resources. rsc.org Research into bio-based phenols and other aromatic building blocks is crucial for developing sustainable routes to complex molecules like this compound. rsc.org The synthesis of N-arylpiperazine moieties, a core component of the target compound, can be achieved through methods like the Buchwald–Hartwig coupling and Ullmann–Goldberg reaction, which are continuously being optimized for greener conditions. mdpi.com
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |
|---|---|---|
| Waste Prevention | Designing synthetic routes with higher atom economy. | Reduced generation of hazardous byproducts. chemistryjournals.net |
| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water or ionic liquids. | Minimized environmental pollution and health risks. chemistryjournals.net |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. | Reduced reaction times and lower energy consumption. chemistryjournals.net |
| Use of Renewable Feedstocks | Sourcing phenol (B47542) and piperazine (B1678402) precursors from bio-based materials. | Decreased reliance on finite petrochemical resources. rsc.org |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Progress
Understanding and optimizing chemical reactions requires precise monitoring of their progress in real-time. In situ spectroscopy allows researchers to observe reactions as they happen, providing valuable data on reaction kinetics, intermediates, and mechanisms without altering the reaction system. numberanalytics.comrsc.org
Future studies on the synthesis and functionalization of this compound will increasingly employ these advanced techniques:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide molecular-level information about the compounds present in a reaction mixture. mdpi.com They are non-invasive and can be used to track the consumption of reactants and the formation of products in real-time. mdpi.comspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for obtaining detailed structural information about molecules in solution, enabling the identification of transient intermediates that are crucial for understanding reaction mechanisms. rsc.org
X-ray Absorption Spectroscopy (XAS): This technique provides information about the local atomic environment of a specific element, making it highly valuable for studying the behavior of metal catalysts used in cross-coupling reactions. numberanalytics.comrsc.org
| Spectroscopic Technique | Type of Information Provided | Application in Studying this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes of molecules, functional group analysis. mdpi.com | Monitoring the formation of key bonds during synthesis. |
| Raman Spectroscopy | Inelastic scattering of light, providing a molecular fingerprint. mdpi.com | Real-time tracking of reactant and product concentrations. |
| NMR Spectroscopy | Detailed molecular structure and dynamics. rsc.org | Identifying reaction intermediates and determining reaction kinetics. |
| X-ray Absorption Spectroscopy (XAS) | Local environment and oxidation state of atoms. rsc.org | Investigating the active state of catalysts in coupling reactions. |
Integration of Machine Learning and Artificial Intelligence in Chemical Predictions
For a compound like this compound, AI and ML can be applied to:
Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield, selectivity, and optimal conditions for the synthesis of the target molecule and its derivatives. uni-muenster.deeurekalert.org This reduces the need for extensive trial-and-error experimentation.
Design Novel Reactions: AI can help design new synthetic routes and predict the reactivity of different parts of the molecule, suggesting novel transformations. appliedclinicaltrialsonline.com
Predict Molecular Properties: By learning from the structures and properties of known compounds, ML algorithms can predict the physicochemical and biological properties of new derivatives, aiding in the design of molecules for specific applications. rjptonline.org
Exploration of Novel Reactivity Patterns for Unprecedented Functionalization
The inherent reactivity of the functional groups within this compound—the brominated aromatic ring, the phenol hydroxyl group, and the piperazine nitrogen—offers numerous opportunities for further chemical modification. Future research will focus on exploring novel reactivity patterns to create more complex and diverse molecular architectures. researchgate.net
Promising avenues for exploration include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for increasing molecular complexity in an atom-economical way. researchgate.net Research into site-selective C-H functionalization of the phenol ring could lead to new derivatives that are difficult to access through traditional methods.
Post-Polymerization Functionalization: The bromo-substituent can be used as a handle for post-functionalization reactions, such as the Ullmann coupling reaction, to attach new moieties and modify the properties of materials derived from this monomer. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the bromine atom can facilitate SNAr reactions, allowing for the displacement of bromide with various nucleophiles to introduce new functional groups onto the aromatic ring. nih.gov
This forward-looking approach, combining sustainable synthesis, advanced analytics, computational prediction, and innovative reactivity, will continue to expand the scientific and practical importance of this compound and related compounds.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-4-(4-methylpiperazin-1-yl)phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the phenol-piperazine intermediate via nucleophilic aromatic substitution (SNAr) between 4-methylpiperazine and a brominated phenolic precursor under reflux in aprotic solvents (e.g., acetonitrile or DMF) .
- Step 2: Bromination at the ortho position using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to avoid over-bromination .
- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Critical Parameters:
- Temperature control during bromination prevents side reactions.
- Solvent polarity impacts coupling efficiency in SNAr reactions.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis using SHELX software confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the piperazine ring and phenol moiety .
- Spectroscopic Techniques:
Data Interpretation:
- Discrepancies in NMR splitting patterns may indicate rotational restrictions in the piperazine ring .
Q. What methods are recommended for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-PDA: Use a C18 column (ACN/water gradient) to detect impurities (<0.5% threshold) .
- Accelerated Stability Studies:
- Store at 4°C in amber vials; monitor degradation via TLC (Rf = 0.4 in ethyl acetate) .
- Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Palladium-Catalyzed Couplings:
- DFT Calculations: Model transition states (e.g., bromine substitution) using Gaussian09 at the B3LYP/6-31G* level to predict activation energies .
Contradictions:
- Steric hindrance from the piperazine ring may reduce coupling yields compared to simpler bromophenols .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity)?
Methodological Answer:
- Orthogonal Assays:
- Receptor Binding: Radioligand displacement (e.g., serotonin 5-HT1A receptors, IC50 ≤ 50 nM) .
- Cytotoxicity: MTT assays on HEK293 cells to distinguish receptor-mediated effects from nonspecific toxicity .
- Metabolite Profiling: LC-HRMS identifies active metabolites (e.g., demethylated piperazine derivatives) that may skew dose-response curves .
Case Study:
- Discrepancies in IC50 values may arise from assay conditions (e.g., serum-free vs. serum-containing media) .
Q. What computational strategies are effective for predicting interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to dopamine D2 receptors. The bromophenol group forms hydrogen bonds with Asp114, while the piperazine engages in π-cation interactions .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess binding stability (RMSD < 2.0 Å) .
Validation:
Q. How can the compound’s pharmacokinetic properties (e.g., BBB penetration) be optimized?
Methodological Answer:
- Lipophilicity Tuning: Introduce fluorine substituents to increase logP (target: 2–3) while maintaining solubility via PEGylation .
- In Vitro BBB Model: Measure permeability using MDCK-MDR1 monolayers; aim for Papp > 5 × 10⁻⁶ cm/s .
Trade-offs:
- Higher lipophilicity may enhance BBB penetration but reduce aqueous solubility .
Q. What experimental designs are suitable for studying synergistic effects in combination therapies?
Methodological Answer:
- Isobolographic Analysis: Combine with cisplatin in cancer cell lines (e.g., MCF-7) to calculate combination indices (CI < 1 indicates synergy) .
- Transcriptomics: RNA-seq identifies pathways (e.g., apoptosis, oxidative stress) modulated synergistically .
Statistical Rigor:
- Use Chou-Talalay plots to validate synergy across multiple dose ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
